molecular formula C31H32N6O3 B8103415 N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

Cat. No.: B8103415
M. Wt: 536.6 g/mol
InChI Key: IUKGCTNFPZAWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dedicator of cytokinesis protein 6 isoform X1 involves recombinant DNA technology. This method includes the insertion of the gene encoding the protein into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods

Industrial production of this protein typically follows the same recombinant DNA technology principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity while ensuring the stability of the protein .

Chemical Reactions Analysis

Types of Reactions

The dedicator of cytokinesis protein 6 isoform X1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are modified forms of the protein, such as phosphorylated or ubiquitinated versions, which have altered functions and interactions within the cell .

Scientific Research Applications

The dedicator of cytokinesis protein 6 isoform X1 has several scientific research applications:

Mechanism of Action

The dedicator of cytokinesis protein 6 isoform X1 exerts its effects by interacting with small GTPases, such as Rac1 and Cdc42, which are key regulators of the actin cytoskeleton. By activating these GTPases, the protein promotes the formation of actin filaments, leading to changes in cell shape and movement. This mechanism is crucial for processes like cell migration, division, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Dedicator of Cytokinesis Protein 7 (DOCK7)
  • Dedicator of Cytokinesis Protein 8 (DOCK8)

Comparison

While all three proteins (DOCK6, DOCK7, and DOCK8) are involved in the regulation of the actin cytoskeleton, they have distinct roles and regulatory mechanisms. DOCK6 is unique in its ability to activate both Rac1 and Cdc42, whereas DOCK7 and DOCK8 have more specific targets. This dual activation capability makes DOCK6 particularly versatile in regulating various cellular processes .

Properties

IUPAC Name

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGCTNFPZAWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.